

2,5-Dihydrofuran CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydrofuran

Cat. No.: B041785

[Get Quote](#)

An In-Depth Technical Guide to 2,5-Dihydrofuran

Core Substance Identification

2,5-Dihydrofuran is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.^[1] Its structure, featuring a five-membered ring containing one oxygen atom and a double bond, makes it a versatile building block for a variety of more complex molecules.^{[1][2]}

Identifier	Value
IUPAC Name	2,5-dihydrofuran ^{[3][4]}
CAS Number	1708-29-8 ^{[3][5]}
Molecular Formula	C ₄ H ₆ O ^{[3][5]}
Synonyms	1-Oxa-3-cyclopentene, 3-Oxolene ^{[4][6][5]}

Physicochemical Properties

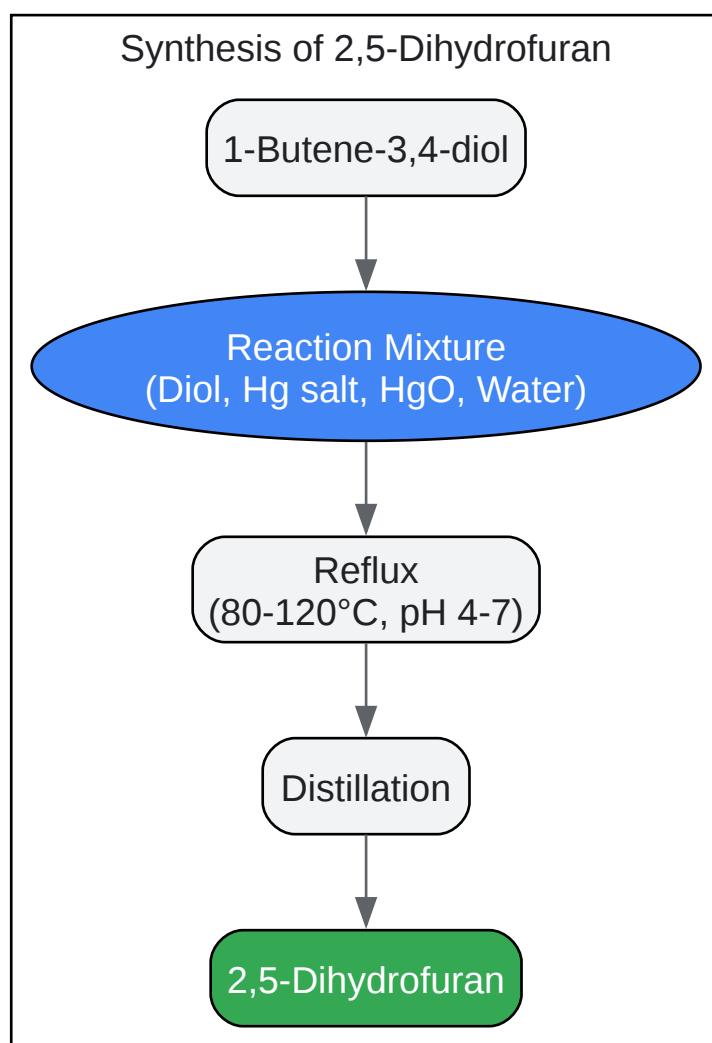
2,5-Dihydrofuran is a colorless, volatile liquid at room temperature.^{[1][3]} It is soluble in organic solvents such as chloroform and alcohols.^[1]

Property	Value
Molar Mass	70.09 g·mol ⁻¹ [3] [4] [6]
Density	0.9461 g/cm ³ [3]
Boiling Point	66-67 °C [3] [7]
Melting Point	-86 °C [3]
Refractive Index (n _{20/D})	1.431 [7]
Flash Point	1 °C (closed cup) [7]

Synthesis and Experimental Protocols

The synthesis of **2,5-dihydrofuran** and its derivatives can be achieved through various catalytic pathways.

Synthesis of 2,5-Dihydrofuran


A common method for the preparation of **2,5-dihydrofuran** is the acid-catalyzed rearrangement of 1-butene 3,4-epoxide.[\[3\]](#) Another established method involves the dehydration of 1-butene-3,4-diol.

Experimental Protocol: Dehydration of 1-Butene-3,4-diol[\[8\]](#)

This process utilizes a soluble mercury salt as a catalyst in the presence of solid mercuric oxide to control the pH.[\[8\]](#)

- Reaction Setup: A mixture of 1-butene-3,4-diol, a soluble mercury salt (e.g., mercuric acetate), and solid mercuric oxide (HgO) is prepared in a suitable solvent, with water being preferred.[\[8\]](#)
- pH Control: The presence of solid mercuric oxide maintains the pH of the reaction medium between 4 and 7, which is crucial for preventing the formation of undesirable byproducts like carbonyl compounds and polymers.[\[8\]](#) The mercuric oxide neutralizes any acid formed during side reactions.[\[8\]](#)

- Temperature: The reaction is carried out at an elevated temperature, typically between 80°C and 120°C, often at the reflux temperature of the mixture.[8]
- Product Removal: **2,5-Dihydrofuran** is continuously removed from the reaction mixture as it is formed, usually by distillation, to prevent its oxidation to furan.[8] It forms a low-boiling azeotrope with water.[8]
- Catalyst Regeneration: Any metallic mercury formed can be drawn off, reoxidized to mercuric oxide, and reused in the process.[8]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-Dihydrofuran**.

Synthesis of 2,5-Dihydrofuran Derivatives

Various metal-catalyzed reactions are employed for the synthesis of substituted **2,5-dihydrofurans**, which are important scaffolds in bioactive molecules.[9][10][11]

- Gold Catalysis: Gold(I) and Gold(III) catalysts can be used in the cycloaddition of α -diazoesters with propargyl alcohols or the cyclization of functionalized α -hydroxyallenes to yield various substituted **2,5-dihydrofurans**.[9]
- Palladium Catalysis: The Mizoroki-Heck reaction, catalyzed by palladium complexes, allows for the coupling of cyclic olefins like 2,3-dihydrofuran with aryl or vinyl bromides to produce 2-aryl-**2,5-dihydrofurans**.[9]
- Ruthenium Catalysis: Ruthenium complexes are effective in ring-closing metathesis (RCM) to form the dihydrofuran ring and in [2 + 2 + 2] cycloadditions to create **2,5-dihydrofuran-fused quinones**.[9][10]

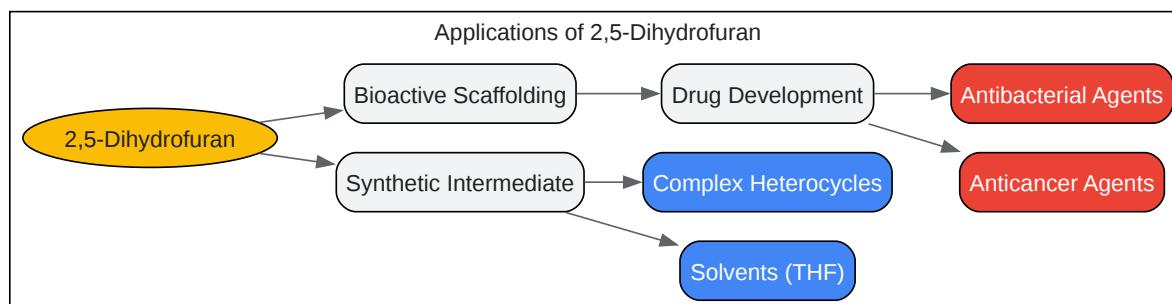
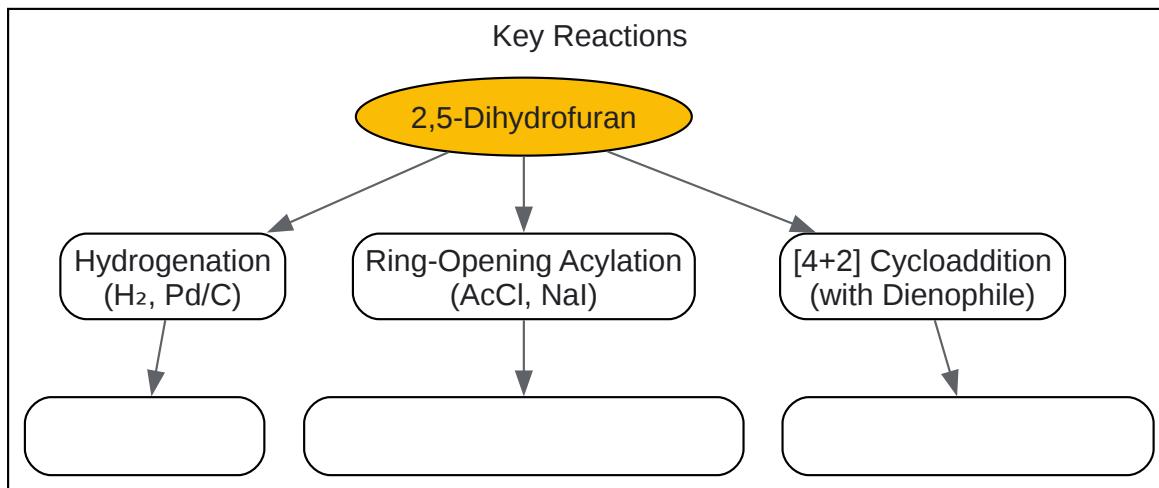
Chemical Reactivity and Key Reactions

The double bond in **2,5-dihydrofuran** is highly active, making it a versatile intermediate for further chemical transformations.[1]

Hydrogenation

The double bond can be easily reduced through hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to yield the chemically stable solvent, tetrahydrofuran (THF).[1]

Ring-Opening Acylation



2,5-Dihydrofuran can undergo ring-opening reactions. For instance, treatment with acetyl chloride and sodium iodide leads to the formation of an acylated, ring-opened product.[1]

Cycloaddition Reactions

As a diene, **2,5-dihydrofuran** readily participates in [4+2] cycloaddition reactions, providing a pathway to construct various oxygen-containing heterocyclic compounds.[1][2]

Experimental Protocol: Ring-Opening Acylation of **2,5-Dihydrofuran**[1]

- Initial Setup: A solution of **2,5-dihydrofuran** (1 equivalent) and sodium iodide (NaI, 1.2 equivalents) in acetonitrile is prepared in a flask under a nitrogen (N₂) atmosphere and cooled to 0°C.[1]
- Reagent Addition: Acetyl chloride (1 equivalent) dissolved in acetonitrile is added to the cooled mixture.[1]
- Reaction: The mixture is stirred at 0°C for several hours, then allowed to warm to room temperature and stirred for an additional 21 hours.[1]
- Quenching: The reaction is quenched by adding a saturated solution of sodium thiosulfate (Na₂SO₃).[1]
- Extraction: The product is extracted from the aqueous layer using diethyl ether.[1]
- Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. 2,5-Dihydrofuran | High-Purity Reagent | Supplier [benchchem.com]
- 3. 2,5-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dihydrofuran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Furan, 2,5-dihydro- [webbook.nist.gov]
- 6. 2,5-Dihydrofuran | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二氢呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US4231941A - Synthesis of 2,5-dihydrofuran - Google Patents [patents.google.com]
- 9. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,5-Dihydrofuran CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041785#2-5-dihydrofuran-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com